molecular formula C36H44N4O7S B607339 Epelsiban besylate CAS No. 1159097-48-9

Epelsiban besylate

Cat. No.: B607339
CAS No.: 1159097-48-9
M. Wt: 676.8 g/mol
InChI Key: BEWUOCYETMDWGE-FKDQZALLSA-N
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Description

Epelsiban Besylate is an orally bioavailable drug that acts as a selective and potent oxytocin receptor antagonist. It was initially developed by GlaxoSmithKline for the treatment of premature ejaculation in men and later investigated for enhancing embryo or blastocyst implantation in women undergoing in vitro fertilization. The compound has also been studied for its potential use in treating adenomyosis .

Preparation Methods

The synthesis of Epelsiban Besylate involves several steps, including the formation of a linear peptide through the four-component Ugi reaction. This reaction involves carboxybenzyl-protected R-indanylglycine, D-alloisoleucine methyl ester hydrochloride, 2,6-dimethylpyridine-3-carboxaldehyde, and 2-benzyloxyphenylisonitrile. The resulting peptide undergoes further modifications to achieve the desired structure . Industrial production methods focus on optimizing the pharmacokinetic profile and bioavailability of the compound, ensuring it retains its potency as an oxytocin receptor antagonist .

Chemical Reactions Analysis

Epelsiban Besylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions, particularly involving the aromatic rings, can lead to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Scientific Research Applications

Epelsiban Besylate has a wide range of scientific research applications:

Mechanism of Action

Epelsiban Besylate exerts its effects by selectively binding to and inhibiting oxytocin receptors. This inhibition prevents oxytocin from exerting its physiological effects, such as muscle contractions in the reproductive system. The compound’s high selectivity and potency make it effective in modulating oxytocin-mediated pathways without affecting other receptors .

Comparison with Similar Compounds

Epelsiban Besylate is unique due to its high selectivity and potency as an oxytocin receptor antagonist. Similar compounds include:

Properties

CAS No.

1159097-48-9

Molecular Formula

C36H44N4O7S

Molecular Weight

676.8 g/mol

IUPAC Name

benzenesulfonic acid;(3R,6R)-6-[(2S)-butan-2-yl]-3-(2,3-dihydro-1H-inden-2-yl)-1-[(1R)-1-(2,6-dimethylpyridin-3-yl)-2-morpholin-4-yl-2-oxoethyl]piperazine-2,5-dione

InChI

InChI=1S/C30H38N4O4.C6H6O3S/c1-5-18(2)26-28(35)32-25(23-16-21-8-6-7-9-22(21)17-23)29(36)34(26)27(24-11-10-19(3)31-20(24)4)30(37)33-12-14-38-15-13-33;7-10(8,9)6-4-2-1-3-5-6/h6-11,18,23,25-27H,5,12-17H2,1-4H3,(H,32,35);1-5H,(H,7,8,9)/t18-,25+,26+,27+;/m0./s1

InChI Key

BEWUOCYETMDWGE-FKDQZALLSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)N1C(C2=C(N=C(C=C2)C)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4.C1=CC=C(C=C1)S(=O)(=O)O

Isomeric SMILES

CC[C@H](C)[C@@H]1C(=O)N[C@@H](C(=O)N1[C@H](C2=C(N=C(C=C2)C)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4.C1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)N1C(C2=C(N=C(C=C2)C)C)C(=O)N3CCOCC3)C4CC5=CC=CC=C5C4.C1=CC=C(C=C1)S(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GSK557296B;  GSK-557296B;  Epelsiban besylate.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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